3-Methyl-1,4-dioxepan-2-one
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Overview
Description
3-Methyl-1,4-dioxepan-2-one is a cyclic organic compound with a seven-membered ring structure It is a derivative of dioxepane, characterized by the presence of a methyl group at the third position and an oxygen atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,4-dioxepan-2-one can be synthesized through various methods. One common approach involves the ring-opening polymerization of cyclic monomers. For instance, the compound can be prepared by the polymerization of 2-methylene-1,3-dioxepane under controlled conditions . The reaction typically requires a radical initiator and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available catalysts and monomers. The process may include the use of Salen-Cr(III) and PPNCl catalytic systems for the ring-opening polymerization of glycolide and epoxides . These methods allow for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-dioxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-1,4-dioxepan-2-one has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers.
Materials Science: The compound is utilized in the development of thermoresponsive and degradable hydrogels.
Biomedical Applications: Due to its biocompatibility, it is explored for use in drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-dioxepan-2-one primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by various organocatalysts, which facilitate the cleavage of the ring structure and the formation of polymer chains . The molecular targets and pathways involved include the interaction with catalysts and the subsequent polymerization reactions.
Comparison with Similar Compounds
3-Methyl-1,4-dioxepan-2-one can be compared with other similar compounds, such as:
1,3-Dioxepan-2-one: A related compound with a similar ring structure but without the methyl group at the third position.
2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones: These compounds have different substituents and annulated structures, which can affect their chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and suitability for various applications.
Properties
CAS No. |
65565-07-3 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-methyl-1,4-dioxepan-2-one |
InChI |
InChI=1S/C6H10O3/c1-5-6(7)9-4-2-3-8-5/h5H,2-4H2,1H3 |
InChI Key |
OXPPJEYICWLSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OCCCO1 |
Origin of Product |
United States |
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